molecular formula C29H42BrN B12541812 10-Hexadecylacridin-10-ium bromide CAS No. 144191-55-9

10-Hexadecylacridin-10-ium bromide

Cat. No.: B12541812
CAS No.: 144191-55-9
M. Wt: 484.6 g/mol
InChI Key: WWRYAHAKRWNCJQ-UHFFFAOYSA-M
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Description

10-Hexadecylacridin-10-ium bromide is a quaternary ammonium compound belonging to the acridinium family, characterized by a planar acridinium core substituted with a hexadecyl (C₁₆H₃₃) chain at the 10-position. These compounds are typically used in pharmaceutical intermediates, surfactants, and antifungal agents due to their cationic nature and ability to intercalate into biological membranes .

Properties

CAS No.

144191-55-9

Molecular Formula

C29H42BrN

Molecular Weight

484.6 g/mol

IUPAC Name

10-hexadecylacridin-10-ium;bromide

InChI

InChI=1S/C29H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-30-28-22-17-15-20-26(28)25-27-21-16-18-23-29(27)30;/h15-18,20-23,25H,2-14,19,24H2,1H3;1H/q+1;/p-1

InChI Key

WWRYAHAKRWNCJQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecylacridin-10-ium bromide typically involves the alkylation of acridine with a long-chain alkyl halide, such as hexadecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of 10-Hexadecylacridin-10-ium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 10-Hexadecylacridin-10-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include acridone derivatives, dihydroacridine, and various substituted acridine compounds .

Mechanism of Action

The mechanism of action of 10-Hexadecylacridin-10-ium bromide involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its role as an antiseptic .

Comparison with Similar Compounds

Structural and Chemical Properties

The acridinium core is common across these compounds, but substituents significantly influence their physicochemical and biological behaviors:

Compound Molecular Formula Molecular Weight Key Substituents Applications
10-Hexadecylacridin-10-ium bromide (hypothetical) C₂₉H₄₃BrN ~478.56 C₁₆H₃₃ alkyl chain Surfactants, drug delivery
10-Methylacridinium bromide C₁₄H₁₂BrN 274.16 Methyl group Pharmaceuticals, research
9-Amino-10-methylacridinium bromide C₁₄H₁₃BrN₂ 289.17 Methyl + amino group Antifungal agents, dyes
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Cyclohexenyl + methyl ether Survivin inhibitor (cancer therapy)

The hexadecyl chain in the target compound likely enhances lipid solubility and membrane interaction compared to smaller substituents in analogs .

Pharmacokinetic and Toxicological Profiles

  • Sepantronium Bromide: High tumor selectivity in vivo, with minimal effects on normal proteins like Bcl-2 or α-actin . No reported acute toxicity in preclinical models.
  • Methyl Bromide (non-acridinium analog): Highly toxic, causing neurotoxicity, respiratory failure, and permanent vision loss . Used as a pesticide but restricted due to health risks .

Note: The hexadecyl chain in 10-hexadecylacridinium bromide may reduce systemic toxicity compared to smaller alkyl halides (e.g., methyl bromide) by limiting volatility and tissue penetration .

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